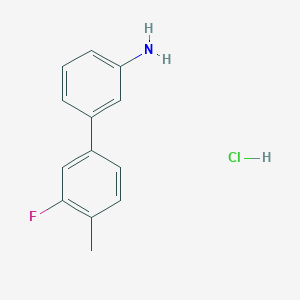

3-(3-Fluoro-4-methylphenyl)aniline, HCl

Description

BenchChem offers high-quality 3-(3-Fluoro-4-methylphenyl)aniline, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methylphenyl)aniline, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGDMUKLHZRAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-32-1 | |

| Record name | [1,1′-Biphenyl]-3-amine, 3′-fluoro-4′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluoro-4-methylphenyl)aniline HCl

Abstract: This technical guide provides a comprehensive overview of a robust and scalable synthetic protocol for 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals. It will detail a preferred synthetic route, elucidate the underlying chemical principles, provide a step-by-step experimental protocol, and address critical safety and handling considerations. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3]

Introduction: Significance and Synthetic Strategy

3-(3-Fluoro-4-methylphenyl)aniline and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. The strategic placement of the fluoro and methyl groups on one phenyl ring, coupled with the reactive aniline moiety on the other, provides a versatile scaffold for generating libraries of novel compounds with potential therapeutic applications.

The synthesis of such biaryl amines can be approached through several established cross-coupling methodologies, including the Buchwald-Hartwig amination[4][5][6] and the Ullmann condensation.[7][8][9] However, for the construction of the carbon-carbon bond forming the biaryl core of 3-(3-Fluoro-4-methylphenyl)aniline, the Suzuki-Miyaura cross-coupling reaction offers distinct advantages. These include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid and aryl halide starting materials.[2][3]

This guide will focus on a two-step synthetic sequence:

-

Suzuki-Miyaura Coupling: The formation of the C-C bond between an appropriately substituted boronic acid and an aryl halide to construct the biaryl backbone.

-

HCl Salt Formation: The conversion of the resulting aniline to its more stable and easily handled hydrochloride salt.

The Core Synthesis: A Palladium-Catalyzed Approach

The chosen synthetic route involves the Suzuki-Miyaura cross-coupling of 3-bromoaniline with (3-fluoro-4-methylphenyl)boronic acid. This reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle.

Reaction Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (3-bromoaniline) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The organoboron compound ((3-fluoro-4-methylphenyl)boronic acid), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For this specific transformation, a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(dppf) with a suitable phosphine ligand is effective.[1] A base, typically an inorganic carbonate like potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step.[1][10] Anhydrous solvents like 1,4-dioxane, toluene, or DMF are commonly employed.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(3-Fluoro-4-methylphenyl)aniline HCl.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| (3-Fluoro-4-methylphenyl)boronic acid | C₇H₈BFO₂ | 153.95 | 1.54 g | 10.0 mmol |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | 1.72 g | 10.0 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.2 mmol |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - |

| Water (degassed) | H₂O | 18.02 | 10 mL | - |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (in diethyl ether) | HCl | 36.46 | As needed | - |

Step-by-Step Synthesis

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (3-fluoro-4-methylphenyl)boronic acid (1.54 g, 10.0 mmol), 3-bromoaniline (1.72 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: HCl Salt Formation

-

Dissolution: Dissolve the purified 3-(3-fluoro-4-methylphenyl)aniline in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(3-fluoro-4-methylphenyl)aniline hydrochloride as a solid.

Visualization of the Workflow

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Fluoro-4-methylaniline: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[11]

-

Aryl Halides and Boronic Acids: These reagents should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

-

Palladium Catalysts: While generally stable, palladium catalysts should be handled in an inert atmosphere as much as possible to prevent deactivation.

-

Solvents: The solvents used in this procedure are flammable and should be kept away from ignition sources.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

For detailed safety information, always consult the Safety Data Sheets (SDS) for each reagent before use.[11][12]

Characterization

The final product, 3-(3-fluoro-4-methylphenyl)aniline hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

The expected molecular formula for the hydrochloride salt is C₁₃H₁₃ClFN, with a molecular weight of 237.70 g/mol .[13]

Conclusion

This technical guide outlines a reliable and efficient protocol for the synthesis of 3-(3-Fluoro-4-methylphenyl)aniline HCl. The use of the Suzuki-Miyaura cross-coupling reaction provides a robust method for the key C-C bond formation, and the subsequent salt formation yields a stable product suitable for further use in drug discovery and development. By following the detailed experimental procedure and adhering to the necessary safety precautions, researchers can confidently produce this valuable chemical intermediate.

References

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(3-Fluoro-4-methylphenyl)aniline, HCl, 98% Purity, C13H13ClFN, 5 grams. CP Lab Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Semantic Scholar. Retrieved from [Link]

-

ACS Publications. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.

-

ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

-

ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylanilines. Google Patents.

-

ResearchGate. (2025). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.

-

AXEL. (n.d.). 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl. AXEL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1 - 北京欣恒研科技有限公司 [konoscience.com]

3-(3-Fluoro-4-methylphenyl)aniline HCl molecular weight

An In-depth Technical Guide to 3-(3-Fluoro-4-methylphenyl)aniline Hydrochloride: Synthesis, Characterization, and Application Potential

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride (HCl), a substituted bi-phenyl aniline derivative of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in a variety of pharmacologically active agents. This document, therefore, serves as a technical primer, synthesizing information from analogous compounds to provide expert insights into its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, potential applications as a pharmaceutical intermediate, and essential safety protocols. This guide is intended for chemists, researchers, and drug development professionals seeking to leverage this and similar building blocks in their discovery programs.

Physicochemical Properties and Structural Elucidation

3-(3-Fluoro-4-methylphenyl)aniline HCl is the hydrochloride salt of a complex aniline derivative, enhancing its stability and solubility in polar solvents for easier handling and reaction setup.[1] The core structure features a biphenyl system, which provides a rigid scaffold, while the fluoro and methyl substitutions allow for modulation of electronic and steric properties—a common strategy in drug design to enhance binding affinity, metabolic stability, and pharmacokinetic profiles.

The key physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1352318-32-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃ClFN | [2][3] |

| Molecular Weight | 237.70 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | N/A |

| Purity (Typical) | ≥98% | [2][4] |

| Chemical Structure |  | N/A |

Note: The chemical structure is generated based on the compound name.

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Protocol

The proposed two-step synthesis involves a Suzuki coupling followed by acidification to form the hydrochloride salt. This approach is highly versatile and widely used in the pharmaceutical industry for its tolerance of various functional groups.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup : To a nitrogen-purged, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base : Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is critical for activating the boronic acid.

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup : Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base, 3-(3-fluoro-4-methylphenyl)aniline.

Step 2: Hydrochloride Salt Formation

-

Dissolution : Dissolve the crude free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification : Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The protonation of the basic aniline nitrogen forms the insoluble hydrochloride salt.

-

Isolation : Collect the resulting precipitate by vacuum filtration.

-

Purification : Wash the solid with cold anhydrous solvent to remove residual impurities. Dry the product under vacuum to yield 3-(3-Fluoro-4-methylphenyl)aniline HCl as a purified solid.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 3-(3-Fluoro-4-methylphenyl)aniline HCl.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of pharmaceutical intermediates is paramount.[5] A multi-technique approach is necessary for unambiguous characterization.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[6]

| Technique | Principle | Application & Insights |

| HPLC (UV) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for routine purity analysis and quantification of non-volatile compounds. A reversed-phase C18 column is typically effective.[5] |

| GC-MS | Separation of volatile compounds based on partitioning in a gaseous mobile phase, with mass spectrometric detection. | Provides excellent separation and identification of volatile impurities. The free base form is more suitable for GC analysis.[6] |

| NMR (¹H, ¹³C, ¹⁹F) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguously confirms the chemical structure, including the connectivity of atoms and the presence of the fluorine substituent. ¹⁹F NMR is highly specific for fluorine-containing impurities.[6] |

Protocol: HPLC Purity Analysis

This protocol is adapted from standard methods for analyzing similar aniline compounds.[5]

-

Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation :

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution :

-

0-20 min: 10% to 90% Solvent B

-

20-25 min: 90% Solvent B

-

25-30 min: Return to 10% Solvent B

-

-

Sample Preparation : Dissolve a known quantity of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

-

Analysis :

-

Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 254 nm.

-

Inject a blank, followed by the sample solution.

-

Purity is calculated using the area percent method from the resulting chromatogram.

-

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery

The 3-(3-fluoro-4-methylphenyl)aniline scaffold is a "privileged" structure in medicinal chemistry. The biphenyl aniline core is present in numerous kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.

The fluorine atom can enhance binding to target proteins through hydrogen bonding or other electrostatic interactions and can block metabolic oxidation, improving the drug's half-life. The methyl group provides a lipophilic handle that can be oriented into hydrophobic pockets of an enzyme's active site.

For instance, structurally related N-phenyl-quinazolinamine scaffolds are known to target Aurora kinases, which are crucial for cell cycle regulation.[7] The title compound could serve as a key starting material for synthesizing libraries of novel kinase inhibitors or other receptor modulators.

Caption: Role of the title compound as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) exists for 3-(3-Fluoro-4-methylphenyl)aniline HCl. However, based on data for analogous fluorinated and chlorinated anilines, the compound should be handled as a hazardous substance.[8][9]

-

Hazards :

-

Handling Precautions :

-

Storage :

Conclusion

3-(3-Fluoro-4-methylphenyl)aniline hydrochloride is a valuable chemical building block with significant potential in pharmaceutical research and development. While detailed experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis, analysis, and safe handling by drawing upon established principles and data from structurally related compounds. Its unique combination of a biphenyl scaffold with fluorine and methyl substituents makes it an attractive starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibition.

References

-

Benchchem. 3-(3-Fluoro-4-methylphenyl)aniline, HCl | 1352318-32-1.

-

A2B Chem. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1.

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-methylaniline.

-

Thermo Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)aniline.

-

BOC Sciences. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

-

Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

CP Lab Safety. 3-(3-Fluoro-4-methylphenyl)aniline, HCl, 98% Purity, C13H13ClFN, 5 grams.

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

-

Benchchem. Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.

-

Apollo Scientific. Safety Data Sheet: 4-Fluoroaniline.

-

CDH Fine Chemical. 3-Chloro-4-Fluoro Aniline MATERIAL SAFETY DATA SHEET.

-

Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.

-

Ark Pharm. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride.

-

PubChem. 3-Fluoro-4-morpholinoaniline.

-

Ossila. 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.

-

PubChem. 3-Methyl-4-(trifluoromethyl)aniline.

-

Guidechem. 4-(3-Chloro-4-Methylphenyl)aniline 1355247-85-6.

-

ECHEMI. 93246-53-8, 3-Fluoro-4-morpholinoaniline Synthesis.

-

ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.

-

Benchchem. 4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

-

ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

-

Benchchem. A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.

Sources

- 1. 3-(3-Fluoro-4-methylphenyl)aniline, HCl | 1352318-32-1 | Benchchem [benchchem.com]

- 2. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Solubility of 3-(3-Fluoro-4-methylphenyl)aniline HCl in Organic Solvents

Abstract

3-(3-Fluoro-4-methylphenyl)aniline hydrochloride is a substituted aromatic amine of significant interest in pharmaceutical and chemical synthesis. Its utility as a precursor or intermediate necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for process optimization, purification, formulation, and analytical method development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We delve into the theoretical principles governing its solubility based on molecular structure, discuss the critical differences between thermodynamic and kinetic solubility, and provide detailed, field-proven protocols for their measurement. By synthesizing foundational chemical principles with practical, step-by-step methodologies, this guide serves as an essential resource for enabling robust and reliable solubility assessment in a laboratory setting.

Introduction: The Critical Role of Solubility

3-(3-Fluoro-4-methylphenyl)aniline HCl (CAS: 1352318-32-1) is a hydrochloride salt of a complex aniline derivative.[1] Its structure, featuring a biphenyl backbone with fluoro and methyl substitutions, suggests its potential as a key building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry where similar fluorinated anilines are common intermediates.[2][3][4]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that profoundly influences the entire development lifecycle.[5][6] From synthetic chemistry to final formulation, understanding how and why a compound dissolves in a particular solvent is fundamental to:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification Strategies: Selecting appropriate solvents for crystallization, extraction, and chromatography.

-

Formulation Development: Designing stable and bioavailable dosage forms.[5]

-

Analytical Method Development: Preparing samples for characterization by techniques like HPLC and NMR.

This guide provides the theoretical and practical foundation for scientists to systematically evaluate the solubility of 3-(3-Fluoro-4-methylphenyl)aniline HCl.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamics of intermolecular interactions, famously summarized by the principle "like dissolves like."[7][8] To predict the solubility of 3-(3-Fluoro-4-methylphenyl)aniline HCl, we must analyze its molecular structure and the corresponding intermolecular forces it can establish with a solvent.

-

Ionic Character: As a hydrochloride salt, the primary amine is protonated (-NH₃⁺Cl⁻). This introduces strong ionic character, making the molecule highly polar. This feature is the dominant driver of its solubility, favoring interactions with polar solvents that can effectively solvate the charged species.[9][10]

-

Hydrogen Bonding: The anilinium group (-NH₃⁺) is a potent hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, water, DMSO) will form strong interactions, promoting dissolution.[11]

-

Dipole-Dipole Interactions: The C-F bond introduces a strong dipole moment, contributing to the molecule's overall polarity.[11]

-

Van der Waals Forces: The two phenyl rings and the methyl group constitute a significant non-polar surface area, which will favor interactions with less polar or non-polar solvents through weaker London dispersion forces.

Solubility Prediction: Based on these competing forces, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and water. These solvents have high dielectric constants, are excellent hydrogen bond donors and acceptors, and can effectively solvate both the anilinium cation and the chloride anion.[12][13]

-

Moderate to Low Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). While polar, their ability to solvate the chloride anion is less effective than that of protic solvents, potentially limiting solubility.[9]

-

Very Low to Insoluble: Expected in non-polar solvents such as toluene, hexane, and diethyl ether. These solvents cannot overcome the strong ionic and hydrogen bonding forces within the compound's crystal lattice.[7][12]

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions must be validated by empirical measurement. The two most relevant types of solubility for drug discovery and development are thermodynamic and kinetic solubility.[6]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the maximum amount of a compound that can dissolve. The "shake-flask" method is the universally recognized gold-standard for its determination due to its reliability.[14][15][16]

Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

-

Preparation:

-

Add a pre-weighed excess of solid 3-(3-Fluoro-4-methylphenyl)aniline HCl into several sealed vials (e.g., 2 mL glass vials). An excess is critical; visually confirm that undissolved solid remains throughout the experiment.[17] A 5-fold excess over the estimated solubility is a good starting point.[18]

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled agitator (e.g., orbital shaker or thermomixer) set to the target temperature (e.g., 25 °C or 37 °C).[17]

-

Agitate the samples at a consistent speed (e.g., 300 RPM) for a prolonged period to allow the system to reach equilibrium.[17] For unknown compounds, it is crucial to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.[16]

-

-

Phase Separation:

-

Once equilibrium is confirmed, cease agitation and allow the vials to stand at the experimental temperature for a short period to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, use either centrifugation at the experimental temperature or filtration through a solvent-compatible, low-binding filter (e.g., 0.45 µm PTFE).[14][17] This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to prevent precipitation upon cooling.[17]

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the analyte from any potential impurities or degradants.[5][14]

-

Construct a calibration curve using standards of known concentration to ensure accurate quantification.

-

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous or organic medium.[19][20] It is generally higher than thermodynamic solubility but is valuable for ranking compounds and identifying potential liabilities.[21][22]

Protocol: High-Throughput Kinetic Solubility Assay

-

Preparation:

-

Incubation and Precipitation:

-

Seal the plate and shake at room temperature for a defined, shorter period (e.g., 1-2 hours).[22]

-

-

Analysis:

-

The amount of precipitate formed is measured. Common detection methods include:

-

Data Presentation: A Framework for Analysis

Since publicly available quantitative data for 3-(3-Fluoro-4-methylphenyl)aniline HCl is scarce, the following table serves as a template for researchers to populate with their experimentally determined values. Solvents are grouped by class to facilitate structure-solubility relationship analysis.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Alcohols (Polar Protic) | Methanol | High | |

| Ethanol | High | ||

| Isopropanol | Moderate-High | ||

| Ketones (Polar Aprotic) | Acetone | Moderate | |

| Ethers | Tetrahydrofuran (THF) | Low-Moderate | |

| Diethyl Ether | Very Low | ||

| Esters | Ethyl Acetate | Low | |

| Halogenated | Dichloromethane (DCM) | Low | |

| Aromatic Hydrocarbons | Toluene | Very Low / Insoluble | |

| Aliphatic Hydrocarbons | n-Hexane | Insoluble | |

| Amides (Polar Aprotic) | Dimethylformamide (DMF) | Moderate | |

| Sulfoxides (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Moderate-High |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of 3-(3-Fluoro-4-methylphenyl)aniline HCl using the definitive shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Su, Y., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

B-Open. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

-

Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]

-

World Health Organization (WHO). (2021). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). How Does Solvent Polarity Impact Compound Solubility?. YouTube. Retrieved from [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-(trifluoromethyl)aniline. National Institutes of Health. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. who.int [who.int]

- 17. quora.com [quora.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. enamine.net [enamine.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Fluoro-4-methylphenyl)aniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Fluoro-4-methylphenyl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental protocol, and detailed interpretation of the spectrum, offering field-proven insights into the structural elucidation of this complex aromatic compound.

Introduction: The Structural Significance of 3-(3-Fluoro-4-methylphenyl)aniline

3-(3-Fluoro-4-methylphenyl)aniline is a biaryl amine, a structural motif prevalent in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the electronic environment of each proton within the molecule. This guide will systematically deconstruct the ¹H NMR spectrum, offering a robust framework for its analysis.

Theoretical Analysis and Spectral Prediction

A thorough understanding of the ¹H NMR spectrum begins with a theoretical prediction of the chemical shifts, multiplicities, and coupling constants based on the molecular structure of 3-(3-Fluoro-4-methylphenyl)aniline.

Molecular Structure and Proton Environments

The molecule consists of two substituted benzene rings linked by a C-C bond. This gives rise to several distinct proton environments, each with a unique chemical shift and coupling pattern.

Diagram: Molecular Structure and Proton Numbering

A schematic of 3-(3-Fluoro-4-methylphenyl)aniline with proton numbering.

Predicted Chemical Shifts (δ)

The chemical shifts are influenced by the electronic effects of the substituents on each aromatic ring.[1][2]

-

Aniline Ring (Ring A): The amino group (-NH₂) is an electron-donating group, which shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene (δ ≈ 7.34 ppm).[3] Protons ortho and para to the -NH₂ group will be more shielded than the meta protons.

-

Fluorotoluene Ring (Ring B): The fluorine atom is a strongly electronegative, electron-withdrawing group, which deshields the aromatic protons, shifting them to a lower field (higher ppm). The methyl group (-CH₃) is a weakly electron-donating group. The combined effects of these substituents will determine the final chemical shifts.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H (NH₂) (2H) | 3.5 - 4.5 | Broad singlet | - | The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. |

| H2' (1H) | 6.6 - 6.8 | Doublet of doublets | Jortho, Jmeta | Ortho to the electron-donating -NH₂ group and meta to the biaryl linkage, leading to significant shielding. It will be split by H6' (Jortho) and H4' (Jmeta). |

| H4' (1H) | 6.5 - 6.7 | Triplet | Jmeta | Para to the -NH₂ group, experiencing strong shielding. It will appear as a triplet due to coupling with H2' and H5'. |

| H5' (1H) | 7.0 - 7.2 | Triplet | Jortho | Meta to the -NH₂ group, thus less shielded. It will be split by H4' and H6'. |

| H6' (1H) | 6.8 - 7.0 | Doublet of doublets | Jortho, Jmeta | Ortho to the -NH₂ group, experiencing shielding. It will be split by H5' (Jortho) and H2' (Jmeta). |

| H2 (1H) | 7.1 - 7.3 | Doublet | Jmeta (H-F) | Ortho to the methyl group and meta to the fluorine. The fluorine coupling will result in a doublet. |

| H5 (1H) | 7.0 - 7.2 | Doublet of doublets | Jortho, Jortho (H-F) | Ortho to the fluorine and meta to the methyl group. It will be split by H6 (Jortho) and the fluorine (Jortho H-F). |

| H6 (1H) | 6.9 - 7.1 | Triplet | Jortho | Para to the fluorine and ortho to the methyl group. It will be split by H5. |

| H (CH₃) (3H) | 2.2 - 2.4 | Singlet | - | The methyl protons are attached to an aromatic ring and typically appear in this region. |

Predicted Coupling Constants (J)

-

Jortho (H-H): Typically 7-10 Hz.

-

Jmeta (H-H): Typically 2-3 Hz.

-

Jpara (H-H): Typically 0-1 Hz (often not resolved).

-

J (H-F): Coupling between protons and fluorine is significant and occurs over multiple bonds.[4][5][6][7]

-

³Jortho (H-F): ~7-10 Hz

-

⁴Jmeta (H-F): ~4-7 Hz

-

⁵Jpara (H-F): ~2-3 Hz

-

Experimental Protocol

Obtaining a high-quality ¹H NMR spectrum necessitates meticulous sample preparation and instrument setup.

Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of 3-(3-Fluoro-4-methylphenyl)aniline. The sample should be dry and free of particulate matter.[8]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Diagram: NMR Sample Preparation Workflow

A streamlined workflow for preparing a high-quality NMR sample.

Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

| Parameter | Value | Rationale |

| Spectrometer | 400 MHz | Provides good spectral dispersion for resolving complex multiplets. |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative ¹H NMR. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay | 1-2 seconds | Allows for adequate relaxation of the protons between scans. |

| Acquisition Time | 3-4 seconds | Determines the resolution in the frequency domain. |

| Spectral Width | 12-16 ppm | Encompasses the expected chemical shift range for all protons in the molecule. |

Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Diagram: NMR Data Processing Workflow

A sequential workflow for processing raw NMR data to a final, interpretable spectrum.

Spectral Interpretation: A Detailed Analysis

Assignment of Resonances

The predicted chemical shifts and multiplicities provide a strong basis for assigning the signals in a hypothetical spectrum.

-

Upfield Region (2.0 - 4.5 ppm): This region is expected to contain the singlet for the methyl protons (CH₃) around 2.2-2.4 ppm and the broad singlet for the amine protons (NH₂) between 3.5 and 4.5 ppm.

-

Aromatic Region (6.5 - 7.5 ppm): This complex region will contain the signals for all seven aromatic protons. The key to deciphering this region lies in the coupling patterns.

-

The protons on the aniline ring (H2', H4', H5', H6') will generally be more upfield due to the electron-donating nature of the amino group.

-

The protons on the fluorotoluene ring (H2, H5, H6) will be influenced by both the electron-withdrawing fluorine and the electron-donating methyl group. The presence of H-F coupling will be a definitive feature for assigning these protons.

-

Analysis of Coupling Patterns

-

H2' and H6': These protons are expected to appear as doublet of doublets due to ortho and meta coupling.

-

H4' and H5': These protons will likely appear as triplets, assuming the ortho and meta coupling constants are similar.

-

H2: The meta coupling to fluorine will split this signal into a doublet.

-

H5: This proton will exhibit a doublet of doublets pattern due to ortho coupling with H6 and ortho coupling with the fluorine atom.

-

H6: This signal should appear as a triplet due to coupling with H5.

Troubleshooting and Advanced Techniques

-

Poor Resolution: If peaks are broad, it may indicate an overly concentrated sample, the presence of paramagnetic impurities, or poor shimming of the magnetic field.

-

Water Suppression: If a large water signal is present (often from the solvent), a solvent suppression pulse sequence can be employed.

-

2D NMR: For unambiguous assignment of all protons, especially in the crowded aromatic region, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals H-H coupling networks, while HSQC correlates protons to their directly attached carbon atoms.

Conclusion

The ¹H NMR spectrum of 3-(3-Fluoro-4-methylphenyl)aniline is complex, yet interpretable through a systematic approach that combines theoretical prediction with a sound understanding of substituent effects and coupling phenomena. This guide provides a comprehensive framework for researchers to confidently analyze and interpret the spectrum, enabling the unambiguous structural confirmation of this important molecule. While a predicted spectrum is a powerful tool, confirmation with an experimentally acquired spectrum is always the gold standard in structural elucidation.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Chemistry For Everyone. How Do You Process NMR Data?. YouTube. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Unknown Source. Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Scribd. NMR Data Processing Guide. [Link]

-

Modgraph. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Unknown Source. NMR Data Processing. [Link]

-

Unknown Source. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 16: Multinuclear. [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Unknown Source. FLOURINE COUPLING CONSTANTS. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

IMSERC. NMR Periodic Table: Fluorine NMR. [Link]

-

Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. [Link]

-

MDPI. Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. [Link]

-

Unknown Source. Supplementary Information. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Unknown Source. Chemical shifts. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 3-(3-Fluoro-4-methylphenyl)aniline Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride (CAS No. 1352318-32-1), a key intermediate in contemporary pharmaceutical and materials science research.[1] In the absence of a complete set of publicly available experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust, predictive analysis. This guide is designed to empower researchers with the necessary framework to identify, characterize, and utilize this compound with a high degree of confidence. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as they pertain to this molecule.

Introduction: The Structural and Scientific Context

3-(3-Fluoro-4-methylphenyl)aniline hydrochloride is a substituted biphenylamine. The molecule's architecture, featuring a fluoro and a methyl substituent on one phenyl ring and an aniline moiety on the other, which is protonated to form the hydrochloride salt, gives rise to a unique and informative spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior in various applications.

The workflow for a comprehensive analysis of a novel or complex organic molecule like 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride typically follows a logical progression of spectroscopic techniques to elucidate its structure and purity.

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The formation of the hydrochloride salt will cause a downfield shift of the protons on the aniline ring and the appearance of a broad signal for the -NH₃⁺ protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Protons | 7.0 - 7.8 | Multiplets | 2-9 |

| -NH₃⁺ | 9.0 - 11.0 (solvent dependent) | Broad Singlet | - |

| -CH₃ | 2.2 - 2.4 | Singlet | - |

-

Aromatic Region (7.0 - 7.8 ppm): The seven aromatic protons will appear as a series of complex multiplets due to proton-proton and proton-fluorine couplings. Protons on the aniline ring will be shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.

-

Ammonium Protons (-NH₃⁺, 9.0 - 11.0 ppm): These protons will likely appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. Deuterium exchange with D₂O would cause this signal to disappear, confirming its assignment.

-

Methyl Protons (-CH₃, 2.2 - 2.4 ppm): The methyl group will present as a sharp singlet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons in its vicinity (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-F | 158 - 162 | ~240-250 (¹JCF) |

| Aromatic Carbons | 115 - 145 | 2-25 (²⁻⁴JCF) |

| -CH₃ | 15 - 20 | - |

-

C-F Carbon (158 - 162 ppm): The carbon directly attached to the fluorine atom will appear at a significantly downfield chemical shift and will be split into a doublet with a large one-bond coupling constant (¹JCF).

-

Other Aromatic Carbons (115 - 145 ppm): The remaining aromatic carbons will show signals in this range, with those closer to the fluorine atom exhibiting smaller C-F couplings.

-

Methyl Carbon (-CH₃, 15 - 20 ppm): A single signal in the aliphatic region will correspond to the methyl carbon.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[2] For this molecule, a single resonance is expected.

-

Chemical Shift: The chemical shift for an aromatic fluorine is typically in the range of -110 to -140 ppm. The exact position will be influenced by the other substituents on the ring.

-

Multiplicity: The ¹⁹F signal will be split by the neighboring aromatic protons, likely resulting in a complex multiplet.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for the labile -NH₃⁺ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum

For the free base, 3-(3-Fluoro-4-methylphenyl)aniline, the nominal molecular weight is 201.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 201. Aromatic amines generally show a prominent molecular ion peak due to the stability of the aromatic system.

Key Fragmentation Pathways:

-

Loss of H•: A peak at M-1 (m/z = 200) is common for anilines.

-

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide (m/z = 174) from the aniline ring may be observed.

-

Cleavage of the Biphenyl Bond: Fragmentation at the C-C bond connecting the two phenyl rings can lead to ions corresponding to the individual substituted rings.

Caption: Predicted major fragmentation pathways for 3-(3-Fluoro-4-methylphenyl)aniline.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For the hydrochloride salt, LC-MS with electrospray ionization (ESI) would be more suitable.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended for the hydrochloride salt, which will readily form the [M+H]⁺ ion of the free base at m/z = 202. Electron ionization (EI) at 70 eV is suitable for the free base if analyzed by GC-MS.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for obtaining accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 2800-3200 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium to Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-F Stretch | 1100-1250 | Strong |

-

N-H Stretching (2800-3200 cm⁻¹): The stretching vibrations of the ammonium group (-NH₃⁺) will appear as a broad and strong band in this region. This is a key indicator of the hydrochloride salt form.[3][4]

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): These absorptions are characteristic of the C-H bonds on the phenyl rings.

-

C=C Aromatic Stretching (1450-1600 cm⁻¹): Multiple bands in this region arise from the vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-N Stretching (1250-1350 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines is typically observed in this range.[5]

-

C-F Stretching (1100-1250 cm⁻¹): A strong absorption band corresponding to the carbon-fluorine bond stretch is expected.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.

Predicted UV-Vis Absorption

Substituted anilines typically exhibit two main absorption bands.[6] The primary band (π → π* transition) for aniline is around 230 nm, with a secondary, less intense band around 280 nm.[6] The extended conjugation of the biphenyl system in 3-(3-Fluoro-4-methylphenyl)aniline is expected to cause a bathochromic (red) shift to longer wavelengths. The protonation of the aniline nitrogen to form the hydrochloride salt will likely cause a hypsochromic (blue) shift as the non-bonding electrons of the nitrogen are no longer available to participate in resonance with the aromatic ring.

-

λ_max 1: Expected around 210-230 nm.

-

λ_max 2: Expected around 260-280 nm.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the spectrum, typically from 200 to 400 nm. The solvent used should be placed in the reference cuvette to obtain a baseline.

Conclusion: A Unified Spectroscopic Profile

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride. By understanding the expected signals and patterns in NMR, MS, IR, and UV-Vis spectroscopy, researchers are better equipped to confirm the identity and purity of this important chemical intermediate. The provided protocols offer a standardized approach to obtaining reliable and reproducible data. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, facilitating their research and development endeavors.

References

- New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-METHYL-4-TRIFLUOROMETHYL-ANILINE;METFMA - Optional[19F NMR] - Chemical Shifts.

- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.

- University of Ottawa. (n.d.). 19Flourine NMR.

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.

- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum.

- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum.

- Benchchem. (n.d.). 3-(3-Fluoro-4-methylphenyl)aniline, HCl | 1352318-32-1.

- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). UV‐vis absorption spectra (a), fluorescence emission spectra and thin....

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 13C NMR spectrum.

- Benchchem. (n.d.). Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide.

- A2B Chem. (n.d.). 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1.

- PubMed Central. (n.d.). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline.

- Benchchem. (n.d.). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.

- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

- ResearchGate. (n.d.).

- PubMed Central. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.

- ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF (0.000....

- PubChem. (n.d.). 3-Methyl-4-(trifluoromethyl)aniline.

- NIST WebBook. (n.d.). Aniline.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- PubChem. (n.d.). 4-Fluoroaniline.

- ResearchGate. (n.d.). FTIR spectra of aniline tetramer.

- ResearchG

- Fisher Scientific. (n.d.). CAS RN 55035-43-3.

- BLDpharm. (n.d.). 1019493-19-6|3-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline.

- SpectraBase. (n.d.). 4-([3-(3-Fluorophenyl)-4-methoxyphenyl]carbonyl)aniline - Optional[Vapor Phase IR] - Spectrum.

Sources

- 1. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(3-Fluoro-4-methylphenyl)aniline HCl

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the introduction of novel chemical entities is a daily reality. Among these is 3-(3-Fluoro-4-methylphenyl)aniline HCl (CAS No. 1352318-32-1), a substituted aniline derivative with potential applications in the synthesis of biologically active compounds.[1] While its full toxicological profile is still under investigation, its structural similarity to other halogenated anilines necessitates a robust and informed approach to its handling and safety management.

This in-depth technical guide provides a comprehensive framework for the safe utilization of 3-(3-Fluoro-4-methylphenyl)aniline HCl in a laboratory setting. By synthesizing data from structurally analogous compounds and adhering to established principles of chemical safety, this document aims to empower researchers to mitigate risks and foster a secure research environment. The causality behind each recommendation is explained to ensure a deep, actionable understanding of the required protocols.

Section 1: Compound Profile and Hazard Identification

At its core, 3-(3-Fluoro-4-methylphenyl)aniline HCl is a hydrochloride salt of a fluorinated and methyl-substituted phenylaniline.[1] While specific safety data for this exact molecule is limited, a critical assessment of its structure and data from related aniline compounds allows for a presumptive hazard profile. Aniline and its derivatives are known for their potential toxicity, and the presence of a fluorine atom can alter the compound's reactivity and biological interactions.

1.1 Known Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1352318-32-1 | Benchchem[1] |

| Molecular Formula | C₁₃H₁₃ClFN | A2Z Chemical[2] |

| Molecular Weight | 237.70 g/mol | A2Z Chemical[2] |

| Physical Form | Likely a solid powder | Inferred from similar compounds |

1.2 Inferred Hazard Profile

Based on Safety Data Sheets (SDS) for analogous compounds such as 3-Chloro-4-fluoroaniline, 4-Fluoroaniline, and Aniline hydrochloride, researchers should assume that 3-(3-Fluoro-4-methylphenyl)aniline HCl may present the following hazards:

-

Acute Toxicity: Potentially toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] Aniline compounds can be absorbed through the skin and may affect the blood's ability to carry oxygen.

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][7] Direct contact should be avoided.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7][8]

-

Organ Damage: There is a potential for damage to organs through prolonged or repeated exposure.[3][5][6][8]

-

Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[4][5]

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A proactive and vigilant approach to handling is paramount. The following protocols are designed as a self-validating system to minimize exposure and ensure researcher safety.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure should always be robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This prevents the inhalation of dusts or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[3]

-

Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 3: Storage and Spill Management

Proper storage and emergency preparedness are crucial components of a comprehensive safety plan.

3.1 Storage Requirements

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][8]

-

Location: Store locked up, accessible only to authorized personnel.[3][4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8] Contact with these substances could lead to vigorous or hazardous reactions.

3.2 Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.

-

Evacuate: Immediately evacuate non-essential personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the appropriate PPE, including respiratory protection.

-

Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][7] Do not use water for cleanup as it may not be an effective method and could spread contamination.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride - CAS:1352318-32-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-(3-Fluoro-4-methylphenyl)aniline HCl for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride (CAS No. 1352318-32-1), a key building block in modern medicinal chemistry. With a molecular formula of C₁₃H₁₃ClFN and a molecular weight of 237.70, this fluorinated aniline derivative is of significant interest for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1] This document consolidates critical information on its chemical properties, commercial availability, synthesis, and applications in drug discovery. Detailed, field-proven protocols for its synthesis and use in a representative biochemical assay are provided to enable researchers to leverage this compound's full potential.

Introduction: The Strategic Advantage of Fluorinated Anilines in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.

3-(3-Fluoro-4-methylphenyl)aniline HCl is a prime example of a strategically designed building block. The presence of the fluoro and methyl groups on the phenyl ring creates a unique electronic and steric profile, making it a valuable synthon for constructing complex molecular architectures. Its primary application lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds, including those designed to modulate protein kinase activity, which is crucial for regulating cellular processes like proliferation and apoptosis.

Commercial Availability and Physicochemical Properties